3-morpholino-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-4H-chromen-4-one is a heterocyclic compound that belongs to the chromone family It is characterized by a chromenone core structure with a morpholine ring attached at the third position
Mechanism of Action
Target of Action
The primary target of 3-morpholino-4H-chromen-4-one is DNA-dependent protein kinase (DNA-PK) . DNA-PK is a serine/threonine-protein kinase that acts as a molecular sensor for DNA damage and is involved in DNA non-homologous end joining (NHEJ) required for double-strand break (DSB) repair and V(D)J recombination .
Mode of Action
This compound interacts with its target, DNA-PK, leading to inhibition of the kinase’s activity . This interaction obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Biochemical Pathways
The interaction of this compound with DNA-PK affects the DNA damage response pathway. When DNA-PK is inhibited, the DNA non-homologous end joining (NHEJ) pathway, which is crucial for double-strand break (DSB) repair and V(D)J recombination, is disrupted . This leads to an accumulation of DNA damage, triggering apoptosis in cancer cells .
Result of Action
The inhibition of DNA-PK by this compound leads to an accumulation of DNA damage in cells, triggering apoptosis, particularly in cancer cells . This results in a decrease in tumor growth and potentially contributes to the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholino-4H-chromen-4-one typically involves the reaction of chroman-4-one with morpholine under specific conditions. One efficient method includes the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts to facilitate the oxidative C–C bond formation . The reaction proceeds smoothly to yield the desired product in good to excellent yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholino-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the chromenone core, leading to the formation of reduced analogs.
Substitution: The morpholine ring can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TBHP and TBAI.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones and morpholine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Morpholino-4H-chromen-4-one (LY294002): A well-known inhibitor of PI3K.
(Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441): A potent inhibitor of DNA-dependent protein kinase (DNA-PK).
Uniqueness: 3-Morpholino-4H-chromen-4-one stands out due to its unique combination of a chromenone core and a morpholine ring, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple kinase pathways makes it a versatile compound for therapeutic applications.
Biological Activity
3-Morpholino-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family, characterized by its chromenone core structure and a morpholine ring at the third position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The unique structure of this compound contributes to its biological activities. The primary target of this compound is DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response pathway. The inhibition of DNA-PK by this compound disrupts the non-homologous end joining (NHEJ) pathway essential for repairing double-strand breaks (DSBs) in DNA. As a result, cells experience an accumulation of DNA damage, leading to apoptosis, particularly in cancer cells.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₁O₃ |
Molecular Weight | 233.27 g/mol |
Solubility | Soluble in DMSO |
LogP | 2.45 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting cell cycle progression . The compound's ability to inhibit DNA-PK is particularly relevant in cancer therapy, as it can sensitize tumor cells to radiation and chemotherapy.
Case Study:
In a study evaluating the effects of this compound on breast cancer cells (MCF-7), researchers observed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The compound also inhibited cell proliferation significantly compared to untreated controls .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes within the pathogens.
Data Summary:
In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
This compound also possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.
Research Findings:
A study demonstrated that administration of this compound significantly reduced inflammation markers in a murine model of acute inflammation induced by carrageenan .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the morpholine ring or the chromenone core can enhance the biological activity of derivatives. For instance, substituents that increase lipophilicity often correlate with improved anticancer efficacy.
Table 2: SAR Analysis of this compound Derivatives
Derivative | Biological Activity | Observed Efficacy |
---|---|---|
2-Morpholino-4H-chromen-4-one | PI3K Inhibition | Moderate |
(Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one | DNA-PK Inhibition | High |
Substituted analogs | Variable | Range from low to high |
Properties
IUPAC Name |
3-morpholin-4-ylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFOQMKGXPWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.